molecular formula C9H9ClO3 B1361824 2-(2-Chlorophenoxy)propanoic acid CAS No. 25140-86-7

2-(2-Chlorophenoxy)propanoic acid

Cat. No. B1361824
CAS RN: 25140-86-7
M. Wt: 200.62 g/mol
InChI Key: ZGWNXHRVUJVMCP-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is also known by other names such as Propionic acid, 2-(o-chlorophenoxy)-; Acide (o-chlorophenoxy)-2 propionique .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenoxy)propanoic acid” can be viewed as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZGWNXHRVUJVMCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(2-Chlorophenoxy)propanoic acid” has a molecular weight of 200.619 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Absolute Configuration Determination

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Studies : The enantiomers of 2-(2-chlorophenoxy) propanoic acid were resolved and investigated using vibrational circular dichroism (VCD). This method involved comparing experimental infrared vibrational absorption and VCD spectra with ab initio predictions, determining the absolute configurations of esters, and consequently, their parent acids (Jiangtao He & P. Polavarapu, 2005).

Environmental Monitoring

  • Detection in Environmental Samples : A study on the determination of chlorophenoxy acids in human urine samples using capillary liquid chromatography highlighted the importance of monitoring these compounds due to their toxicity. This method demonstrated effective clean-up and preconcentration in environmental monitoring (N. Rosales-Conrado et al., 2008).

Industrial Production

  • Continuous Production in Organic Solvent Systems : Research on the long-term continuous optical resolution of 2-(4-chlorophenoxy)propanoic acid using yeast lipase in organic solvent systems showed the potential for industrial-scale production of optically active forms of this acid (T. Fukui et al., 1990).

Analytical Techniques

  • Capillary Liquid Chromatography for Herbicide Detection : Capillary liquid chromatography (cLC) methods have been developed to detect chlorophenoxy acid herbicides in apple juice samples, demonstrating the versatility of 2-(2-chlorophenoxy)propanoic acid in analytical chemistry (N. Rosales-Conrado et al., 2005).

Biodegradation Studies

  • Aerobic Biodegradation and Enantiomer-specific Analysis : A study on the aerobic biodegradation of racemic mixtures of chiral phenoxyalkanoic acids, including 2-(2-chlorophenoxy)propanoic acid, provided insights into their environmental fate and degradation patterns (C. Zipper et al., 1999).

Safety And Hazards

While specific safety and hazard information for “2-(2-Chlorophenoxy)propanoic acid” is not available in the search results, it is generally advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

2-(2-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNXHRVUJVMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871343
Record name Propanoic acid, 2-(2-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)propanoic acid

CAS RN

25140-86-7
Record name 2-(2-Chlorophenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25140-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(2-chlorophenoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-(2-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chlorophenoxy)propionic Acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J He, PL Polavarapu - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
The enantiomers of 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid were resolved on a chiral HPLC column and investigated using mid-infrared …
Number of citations: 15 www.sciencedirect.com
L Meunier, E Gauvin, P Boule - Pest Management Science …, 2002 - Wiley Online Library
Aqueous solutions of dichlorprop were irradiated under different conditions of pH, wavelength and oxygenation. The photochemical behaviour was found to be complex and many …
Number of citations: 16 onlinelibrary.wiley.com
C Zipper, T Fleischmann… - FEMS microbiology …, 1999 - academic.oup.com
The aerobic biodegradation of racemic mixtures of five chiral phenoxyalkanoic acids was studied according to a biodegradation test that was complemented with enantiomer-specific …
Number of citations: 17 academic.oup.com
SAA Rizvi, SA Shamsi - Analytical chemistry, 2006 - ACS Publications
Two amino acid-derived (leucinol and N-methylpyrrolidinol) chiral ionic liquids are synthesized and characterized in both monomeric and polymeric forms. Leucinol-based chiral …
Number of citations: 196 pubs.acs.org
C Zipper - 1998 - research-collection.ethz.ch
Society's ever-expanding utilization of materials, energy, and space is accompanied by an increasing input of anthropogenic organic chemicals into the environment. Considering that …
Number of citations: 11 www.research-collection.ethz.ch
DA Stuart, CM McCall - Plant Physiology, 1992 - academic.oup.com
The induction of somatic embryo development in cell cultures of alfalfa (Medicago sativa), celery (Apium graveolens), and lettuce (Lactuca sativa) was compared for 2,4-dichlorophenoxy…
Number of citations: 27 academic.oup.com
J He, PL Polavarapu - Journal of Chemical Theory and …, 2005 - ACS Publications
The density functional theoretical predictions of vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra for monomeric chiral α-aryloxypropanoic acids are found to …
Number of citations: 42 pubs.acs.org
G Galaverna, MC Paganuzzi, R Corradini… - …, 2001 - Wiley Online Library
Selectively modified 6,6′‐dideoxy‐6,6′‐L‐diamino‐β‐cyclodextrins (AB, AC, AD) were successfully used as chiral selectors for the enantiomeric separation of hydroxy acids and …
PL Polavarapu, J He - 2004 - ACS Publications
Using Mid-IR Vibrational CD Spectroscopy Page 1 FEBRUARY 1, 2004 / ANALYTICAL CHEMISTRY 61 A Chirality plays a central role in the existence and continuation of life. Vastly …
Number of citations: 84 pubs.acs.org
J He - 2005 - search.proquest.com
The stereo structures of variety chiral molecules were studied by vibrational circular dichroism (VCD), optical rotation (OR), and density functional theory in this dissertation. The error …
Number of citations: 4 search.proquest.com

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